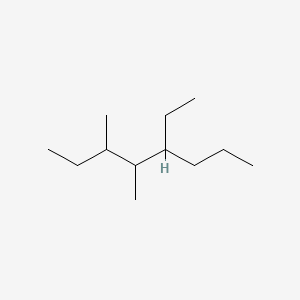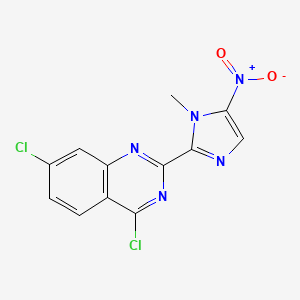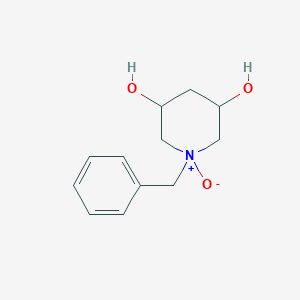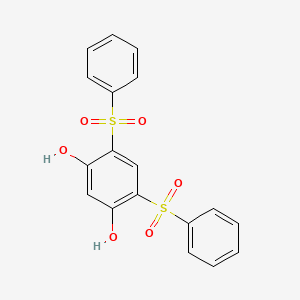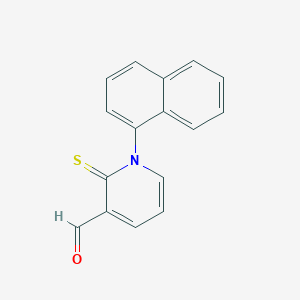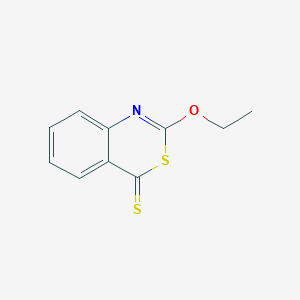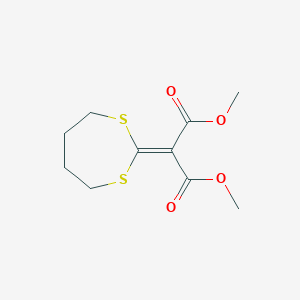
Dimethyl (1,3-dithiepan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1,3-dithiepan-2-ylidene)propanedioate is an organic compound characterized by the presence of a seven-membered ring containing two sulfur atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,3-dithiepan-2-ylidene)propanedioate typically involves the reaction of malonic acid derivatives with sulfur-containing reagents under controlled conditions. One common method includes the condensation of dimethyl malonate with 1,3-dithiepan-2-one in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1,3-dithiepan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Dimethyl (1,3-dithiepan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl (1,3-dithiepan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with metal ions and other electrophilic species, influencing various biochemical processes. Additionally, the ester functional group can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl (1,3-dithiepan-2-ylidene)propanedioate: A structurally similar compound with ethyl ester groups instead of methyl.
Dimethyl (1,3-dithiolane-2-ylidene)propanedioate: Contains a five-membered ring with two sulfur atoms, differing in ring size.
Uniqueness
Dimethyl (1,3-dithiepan-2-ylidene)propanedioate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
62280-79-9 |
|---|---|
Molecular Formula |
C10H14O4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
dimethyl 2-(1,3-dithiepan-2-ylidene)propanedioate |
InChI |
InChI=1S/C10H14O4S2/c1-13-8(11)7(9(12)14-2)10-15-5-3-4-6-16-10/h3-6H2,1-2H3 |
InChI Key |
UPRUMYQKRKLRCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1SCCCCS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


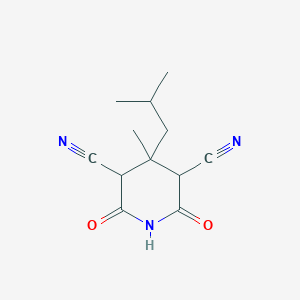
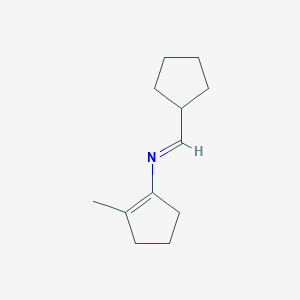
![2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-](/img/structure/B14548084.png)
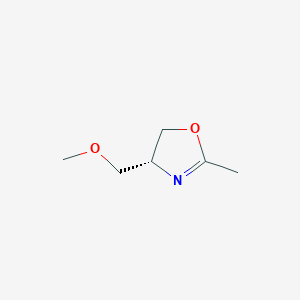
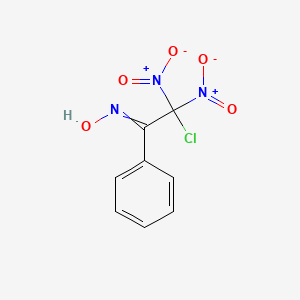
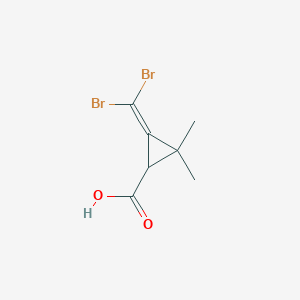
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
